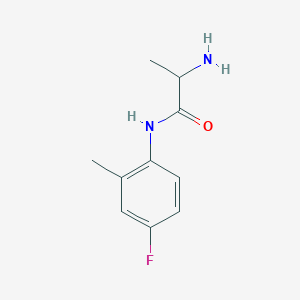

2-Amino-N-(4-fluoro-2-methylphenyl)propanamide

Description

2-Amino-N-(4-fluoro-2-methylphenyl)propanamide (CAS 1104919-88-1) is a fluorinated alaninamide derivative with the molecular formula C₁₀H₁₃FN₂O and a molecular weight of 212.23 g/mol . It features a primary amide group linked to a 4-fluoro-2-methylphenyl substituent. The compound is synthesized via amide coupling reactions, yielding high purity (≥95%) as noted in its supplier specifications . Its structural simplicity and fluorine substitution make it a candidate for drug discovery, particularly in targeting enzymes or receptors sensitive to halogenated motifs.

Properties

IUPAC Name |

2-amino-N-(4-fluoro-2-methylphenyl)propanamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13FN2O/c1-6-5-8(11)3-4-9(6)13-10(14)7(2)12/h3-5,7H,12H2,1-2H3,(H,13,14) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VWIJYTLNVUJJLI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)F)NC(=O)C(C)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13FN2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

196.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-N-(4-fluoro-2-methylphenyl)propanamide typically involves the reaction of 4-fluoro-2-methylaniline with a suitable acylating agent. One common method is the reaction of 4-fluoro-2-methylaniline with 2-bromopropanoyl chloride in the presence of a base such as triethylamine. The reaction proceeds through nucleophilic substitution, resulting in the formation of the desired propanamide derivative.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

2-Amino-N-(4-fluoro-2-methylphenyl)propanamide can undergo various chemical reactions, including:

Oxidation: The amino group can be oxidized to form corresponding nitroso or nitro derivatives.

Reduction: The compound can be reduced to form amine derivatives.

Substitution: The fluoro group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can be employed for substitution reactions.

Major Products Formed

Oxidation: Formation of nitroso or nitro derivatives.

Reduction: Formation of amine derivatives.

Substitution: Formation of substituted aromatic compounds.

Scientific Research Applications

2-Amino-N-(4-fluoro-2-methylphenyl)propanamide has several scientific research applications:

Chemistry: Used as a building block in the synthesis of more complex organic molecules.

Biology: Investigated for its potential biological activity and interactions with biomolecules.

Medicine: Explored for its potential therapeutic properties, including its use as a precursor in drug development.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-Amino-N-(4-fluoro-2-methylphenyl)propanamide involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, while the fluoro-substituted aromatic ring can participate in hydrophobic interactions. These interactions can influence the compound’s binding affinity and specificity towards its targets, thereby modulating its biological effects.

Comparison with Similar Compounds

Key Observations :

- Substituent Effects : The target compound’s 4-fluoro-2-methylphenyl group balances lipophilicity and steric hindrance, whereas bulkier groups (e.g., benzyloxybenzyl in compound 28) increase molecular weight and may reduce bioavailability .

- Charged Derivatives: The hydrochloride salt in 3-amino-2-[(4-fluorophenyl)methyl]-N-methylpropanamide enhances solubility, a critical factor for oral bioavailability .

Enzyme Inhibition and Receptor Targeting

- Carbonic Anhydrase Inhibitors: 2-Amino-N-(4-sulfamoylphenyl)propanamide (compound 11) demonstrated inhibitory activity against carbonic anhydrases, confirmed via HPLC and NMR . The sulfamoyl group is critical for binding, unlike the fluorine in the target compound.

- CYP1A1 Modulation : Fluorinated benzothiazoles (e.g., DF 203) show selective antitumor activity via CYP1A1 induction . Though structurally distinct, this highlights fluorine’s role in metabolic stability and target engagement, a trait shared by the target compound.

- Agonist Activity : Indolyl-containing analogues (e.g., compound 19f) act as selective agonists for human receptors, leveraging aromatic stacking interactions . The target compound’s simpler structure may limit such interactions but offers synthetic accessibility.

Biological Activity

2-Amino-N-(4-fluoro-2-methylphenyl)propanamide is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article reviews its biological properties, including antimicrobial and anticancer effects, as well as its mechanisms of action and relevant case studies.

Antimicrobial Properties

Recent studies have highlighted the antimicrobial potential of this compound. It has shown significant inhibitory effects against various bacterial strains. The Minimum Inhibitory Concentration (MIC) values indicate its potency:

| Bacterial Strain | MIC (mg/mL) |

|---|---|

| E. coli | 0.0195 |

| Bacillus mycoides | 0.0048 |

| C. albicans | 0.0048 |

These results suggest that the compound may serve as a promising candidate for developing new antimicrobial agents, particularly against resistant strains .

Anticancer Activity

The compound has also been evaluated for its anticancer properties. In vitro studies have demonstrated that it inhibits the proliferation of L1210 mouse leukemia cells with IC50 values in the nanomolar range, indicating potent activity . The mechanism appears to involve the intracellular release of active metabolites that disrupt cancer cell growth.

The biological activity of this compound is believed to stem from its ability to interact with specific molecular targets within cells. This interaction may modulate enzyme activity or receptor signaling pathways, leading to altered cellular responses such as apoptosis in cancer cells or inhibition of bacterial growth.

Case Studies

- Antimicrobial Efficacy : A study conducted on various piperidine derivatives, including this compound, revealed that modifications in the phenyl ring significantly influenced antibacterial potency. The presence of electron-withdrawing groups enhanced activity against Gram-positive and Gram-negative bacteria .

- Cancer Cell Proliferation : Another investigation into the prodrug analogues indicated that compounds similar to this compound exhibited promising results in inhibiting cell growth through mechanisms involving nucleotide release and subsequent metabolic activation within cancer cells .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.